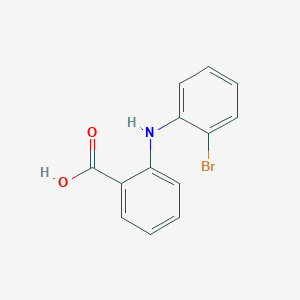

2-(2-Bromoanilino)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4357-60-2 |

|---|---|

Molecular Formula |

C13H10BrNO2 |

Molecular Weight |

292.13 g/mol |

IUPAC Name |

2-(2-bromoanilino)benzoic acid |

InChI |

InChI=1S/C13H10BrNO2/c14-10-6-2-4-8-12(10)15-11-7-3-1-5-9(11)13(16)17/h1-8,15H,(H,16,17) |

InChI Key |

KPCDVSVFXNGOGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2Br |

Origin of Product |

United States |

Contextual Significance Within Anilino Benzoic Acid Chemistry

Anilino benzoic acids are a class of compounds characterized by an aniline (B41778) group attached to a benzoic acid moiety. wikipedia.orgnih.gov This structural motif is a cornerstone in medicinal chemistry and materials science. ekb.egnih.gov Anthranilic acid, or 2-aminobenzoic acid, and its derivatives are particularly important as they serve as versatile precursors for the synthesis of numerous organic compounds, including pharmaceuticals and dyes. ekb.egijpsjournal.com

The introduction of a bromine atom to create 2-(2-Bromoanilino)benzoic acid significantly influences its chemical reactivity and properties. The bromine atom is an electron-withdrawing group, which can affect the acidity of the carboxylic acid and the basicity of the amino group. wikipedia.org More importantly, the carbon-bromine bond provides a reactive site for various cross-coupling reactions, a cornerstone of modern organic synthesis. This allows for the introduction of new functional groups and the construction of more complex molecular architectures.

The strategic placement of the bromine atom at the ortho position of the aniline ring also introduces steric considerations that can influence the conformation of the molecule and its binding to biological targets. researchgate.net This has implications for the design of new therapeutic agents.

Scope and Objectives of Academic Research Endeavors

Direct Synthetic Routes to N-(2-Bromophenyl)anthranilic Acid

Direct synthesis offers the most straightforward pathways to obtaining N-(2-Bromophenyl)anthranilic acid. These methods involve the formation of the crucial carbon-nitrogen bond between the two aromatic rings.

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-Goldberg Type Reactions)

The Ullmann condensation, a copper-promoted reaction, stands as a traditional and effective method for synthesizing N-aryl anthranilic acids. scielo.brwikipedia.org This reaction typically involves the coupling of an aryl halide with an amine, or more specifically for this compound, the reaction between a 2-halobenzoic acid and an aniline (B41778) or an anthranilic acid and an aryl halide. scielo.brwikipedia.org

The success of the Ullmann-type reactions heavily relies on the catalyst system. While traditional methods used stoichiometric amounts of copper powder, modern approaches favor the use of soluble copper catalysts supported by various ligands. wikipedia.org Research has shown that catalyst systems formed from copper(I) iodide and ligands like phenanthroline are effective. wikipedia.org The choice of ligand can significantly influence the reaction's efficiency and yield. For instance, N,N-dimethyl glycine (B1666218) and 1,1,1-tris(hydroxymethyl)ethane (B165348) have been identified as effective tripod ligands for copper-catalyzed cross-coupling reactions. organic-chemistry.org The development of air-stable copper(I)-bipyridyl complexes has also provided more practical and efficient catalytic systems. organic-chemistry.org Furthermore, novel palladium-doped nanoparticles have been explored as heterogeneous catalysts for Ullmann reactions, demonstrating high catalytic activity. researchgate.net

Optimizing reaction conditions is crucial for maximizing the yield and minimizing reaction times in the synthesis of N-(2-Bromophenyl)anthranilic acid. Ullmann reactions traditionally require high temperatures, often exceeding 210°C, and high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org However, recent advancements have focused on developing milder reaction conditions. For example, the use of deep eutectic solvents (DESs) as environmentally friendly and recyclable reaction media has been shown to facilitate the reaction at milder temperatures, between 60–100°C. nih.gov

The choice of base is also a critical parameter. Potassium carbonate (K2CO3) is commonly used for aliphatic amines, while stronger bases like potassium tert-butoxide (t-BuOK) are often employed for aromatic amines. nih.gov A screening of bases has revealed that K2CO3, potassium hydroxide (B78521) (KOH), and t-BuOK can be equally effective when used in appropriate amounts. researchgate.net

Table 1: Optimization of Ullmann Amine Coupling Reaction

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuI | K2CO3 | DES A | 60 | 98 |

| 2 | CuI | K2CO3 | DES B | 60 | - |

| 3 | CuI | K2CO3 | DES C | 60 | - |

| 4 | CuI | K2CO3 | DES D | 60 | - |

| 5 | None | K2CO3 | DES A | 60 | No reaction |

| 6 | CuI | None | DES A | 60 | No reaction |

| 7 | CuI (5 mol%) | K2CO3 | DES A | 60 | 20-60 |

| 8 | CuI (7 mol%) | K2CO3 | DES A | 60 | - |

| 9 | CuI | K2CO3 | DES A | Room Temp | No reaction |

| 10 | CuI | KOH | DES A | 60 | - |

| 11 | CuI | t-BuOK | DES A | 60 | - |

DES A: L-proline/L-lactic acid (1:2 mol mol−1); DES B: choline (B1196258) chloride/urea (1:2 mol mol−1); DES C: L-proline/glycerol (2:5 mol mol−1); DES D: choline chloride/glycerol (1:2 mol mol−1) Data adapted from a study on Ullmann amine coupling reactions. nih.gov

To overcome the long reaction times and high energy consumption associated with conventional heating, non-conventional heating methods like ultrasonic and microwave irradiation have been successfully applied to the synthesis of N-aryl anthranilic acids. scielo.br Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times and improve yields. scielo.briaea.orgproquest.com For instance, the Ullmann condensation of 2-chlorobenzoic acid with aniline derivatives under microwave irradiation in aqueous media resulted in better yields in shorter times compared to classical heating. proquest.com Similarly, ultrasonic irradiation has been employed to promote the condensation of 2-chlorobenzoic acids with aminothiazoles, leading to excellent yields in a significantly reduced reaction time. researchgate.net These methods align with the principles of green chemistry by minimizing energy consumption. scielo.br

Condensation Reactions with Substituted Anilines and Benzoic Acid Derivatives

The synthesis of this compound can also be achieved through the condensation of an appropriately substituted aniline (2-bromoaniline) with a benzoic acid derivative (such as 2-chlorobenzoic acid). wikipedia.org This approach is a variation of the Ullmann-type reaction. The reactivity of the aryl halide is a key factor, with aryl iodides generally being more reactive than aryl chlorides. wikipedia.org The presence of electron-withdrawing groups on the aryl halide can accelerate the coupling reaction. wikipedia.org

Derivatization from Related Halogenated Benzoic Acid Precursors

An alternative synthetic strategy involves starting with a halogenated benzoic acid and introducing the bromoanilino group. For example, 2-chlorobenzoic acid can be reacted with 2-bromoaniline (B46623) in the presence of a copper catalyst to yield the desired product. wikipedia.org Another approach could involve the bromination of a pre-formed N-phenylanthranilic acid, although controlling the regioselectivity of the bromination could be challenging. The synthesis of various brominated benzoic acid derivatives, which could serve as precursors, is well-documented. For instance, 2-bromobenzoic acid can be synthesized from the oxidation of o-bromotoluene. Similarly, methods for the synthesis of 2-bromo-5-methoxybenzoic acid from m-methoxybenzoic acid have been developed. google.com

Mechanistic Investigations of Synthetic Transformations

The formation of this compound involves the creation of a new carbon-nitrogen bond between an aryl halide and an aniline derivative. Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions and improving yields. The most relevant and studied pathways for this type of N-arylation are the Ullmann condensation and the Buchwald-Hartwig amination.

Proposed Reaction Mechanisms for N-Arylation Pathways

The synthesis of diarylamines like this compound is most classically accomplished via the Ullmann condensation. This reaction involves the copper-promoted coupling of an aryl halide with an amine. wikipedia.org Traditional Ullmann conditions are often harsh, requiring high temperatures (frequently over 210°C) and high-boiling polar solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org

The generally accepted mechanism for the Ullmann condensation involves a copper(I) species as the active catalyst. wikipedia.org The reaction between an o-halobenzoic acid and an arylamine in the presence of a copper catalyst and a base, such as potassium carbonate, is a common route for preparing N-phenylanthranilic acids, which are structurally related to the target compound. ajrconline.org

The catalytic cycle is thought to proceed through the following key steps:

Formation of a Copper(I) Amide: The reaction is initiated by the formation of a copper(I) amide from the starting aniline and a Cu(I) salt.

Oxidative Addition: The aryl halide (in this case, a brominated benzoic acid derivative) undergoes oxidative addition to the copper(I) amide complex. This step involves the insertion of the copper into the carbon-halogen bond, leading to a Cu(III) intermediate. ajrconline.org

Reductive Elimination: The final step is the reductive elimination from the Cu(III) complex, which forms the desired C-N bond of the diarylamine product and regenerates the active Cu(I) catalyst. ajrconline.org

An alternative and more modern approach to N-arylation is the palladium-catalyzed Buchwald-Hartwig amination. While often proceeding under milder conditions than the Ullmann reaction, the fundamental steps of the catalytic cycle share some similarities. wikipedia.org The Buchwald-Hartwig reaction typically involves a palladium(0) catalyst and a phosphine (B1218219) ligand. The mechanism includes an oxidative addition of the aryl halide to the Pd(0) complex, followed by association of the amine, deprotonation, and finally, reductive elimination to yield the arylamine product. organic-chemistry.org

For the synthesis of N-phenylanthranilic acid derivatives, the Ullmann condensation remains a widely utilized method. The reaction of an o-halobenzoic acid with an arylamine is facilitated by a copper catalyst and a base. ajrconline.org The choice of solvent can also influence the reaction rate, with polar aprotic solvents like DMF and DMSO known to increase the nucleophilicity of the arylamine.

Intermediates and Transition State Analysis in Synthesis

Kinetic studies on copper-catalyzed N-arylation reactions, such as the Goldberg reaction (a variation of the Ullmann condensation), have provided insights into the reaction intermediates and rate-determining steps. researchgate.net These studies suggest that the activation of the aryl halide occurs through a ligated copper(I) amidate complex. researchgate.net

In the context of the Ullmann condensation for the synthesis of compounds like this compound, the key intermediate is a transient copper(III) species formed after the oxidative addition of the aryl halide to the copper(I) amide. ajrconline.org The stability and reactivity of this intermediate are influenced by the ligands coordinated to the copper center. In many traditional Ullmann reactions, the solvent or other components of the reaction mixture can act as ligands. The use of specific ligands, such as diamines or phenanthroline, has been shown to improve the efficiency of the coupling by stabilizing the copper catalyst and facilitating the catalytic cycle. wikipedia.org

The transition state for the oxidative addition step is believed to involve the interaction of the electron-rich copper(I) center with the carbon-halogen bond of the aryl halide. For the reductive elimination step, the transition state involves the formation of the new C-N bond as the copper center is reduced from Cu(III) to Cu(I).

While detailed transition state analysis for the specific synthesis of this compound is not extensively reported, studies on analogous systems provide a framework for understanding the energetic landscape of the reaction. The electronic nature of both the aryl halide and the aniline can affect the reaction rate. Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step. wikipedia.org

Below is a table summarizing the key components and conditions often employed in the Ullmann condensation for the synthesis of N-aryl anthranilic acids, which serves as a model for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) |

| o-Halobenzoic Acid | Arylamine | Copper powder, Cu₂O, CuI | K₂CO₃ | n-Butanol, DMF, NMP | 130 - >210 |

Chemical Transformations and Derivative Chemistry of 2 2 Bromoanilino Benzoic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization through esterification and amidation reactions.

Esterification: The conversion of 2-(2-bromoanilino)benzoic acid to its corresponding esters can be readily achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. For instance, a series of ester derivatives of the parent compound, N-phenylanthranilic acid, have been synthesized, including methyl, ethyl, isopropyl, butyl, and phenyl benzoates. researchgate.netasianpubs.org This suggests that this compound can undergo similar reactions with various alcohols to yield the corresponding 2-(2-bromoanilino)benzoate esters. The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the ester and regenerates the acid catalyst. Phthalidyl and pivaloyloxymethyl esters of N-phenylanthranilic acids have also been synthesized, indicating the possibility of creating more complex ester derivatives with potential prodrug applications. nih.gov

Amidation: The synthesis of amides from this compound can be accomplished through various methods. One common strategy involves the activation of the carboxylic acid, for example, by converting it into an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an appropriate amine. Alternatively, direct condensation with an amine can be facilitated by coupling agents. A series of amide derivatives of N-phenylanthranilic acid have been synthesized, including 2-(phenylamino)benzamide, 2-(phenylamino)-N,N-diphenylbenzamide, 2-(phenylamino)-N-methyl-N-phenylbenzamide, and 2-(phenylamino)-N-(2-hydroxy)phenylbenzamide. afjbs.com These syntheses were achieved by heating an equimolar mixture of N-phenylanthranilic acid with the corresponding amine and boric acid without a solvent. afjbs.com This methodology suggests a viable route for the amidation of this compound.

Table 1: Examples of Ester and Amide Derivatives of N-Phenylanthranilic Acid

| Derivative Type | Compound Name | Synthesis Method | Reference |

| Ester | 2-(Phenylamino)methyl benzoate | Fischer-Speier Esterification | researchgate.netasianpubs.org |

| Ester | 2-(Phenylamino)ethyl benzoate | Fischer-Speier Esterification | researchgate.netasianpubs.org |

| Ester | 2-(Phenylamino)isopropyl benzoate | Fischer-Speier Esterification | researchgate.netasianpubs.org |

| Ester | 2-(Phenylamino)butyl benzoate | Fischer-Speier Esterification | researchgate.netasianpubs.org |

| Ester | 2-(Phenylamino)phenyl benzoate | Fischer-Speier Esterification | researchgate.netasianpubs.org |

| Ester | 3-Phthalidyl 2-{[3-(trifluoromethyl)phenyl]amino}-3-pyridinecarboxylate | Esterification | nih.gov |

| Amide | 2-(Phenylamino)benzamide | Solvent-free heating with amine and boric acid | afjbs.com |

| Amide | 2-(Phenylamino)-N,N-diphenylbenzamide | Solvent-free heating with amine and boric acid | afjbs.com |

| Amide | 2-(Phenylamino)-N-methyl-N-phenylbenzamide | Solvent-free heating with amine and boric acid | afjbs.com |

| Amide | 2-(Phenylamino)-N-(2-hydroxy)phenylbenzamide | Solvent-free heating with amine and boric acid | afjbs.com |

Reactions Involving the Anilino Nitrogen Center

The secondary amine (anilino) nitrogen in this compound is another reactive site, susceptible to reactions such as N-alkylation and N-acylation. While specific studies on the N-alkylation and N-acylation of this compound are not extensively documented, the reactivity of the parent N-phenylanthranilic acid provides insights into these potential transformations. For instance, N-alkylation of isatoic anhydride, a related precursor, is a known process for preparing alkyl N-alkylanthranilates. google.com This suggests that the anilino nitrogen in this compound could be alkylated using alkyl halides in the presence of a base.

N-acylation can be achieved by reacting the anilino nitrogen with acylating agents like acyl chlorides or anhydrides. Such reactions would lead to the formation of N-acyl-N-(2-bromophenyl)anthranilic acid derivatives. These transformations would significantly alter the electronic and steric properties of the molecule, potentially influencing its biological activity and chemical reactivity.

Halogen-Directed Reactivity and Transformations of the Bromo-Substituent

The bromine atom on the aniline (B41778) ring is a key functional group that opens up a vast area of chemical transformations, particularly through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The bromo-substituent can be readily replaced by a variety of organic groups using the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govrsc.org The reaction is compatible with a wide range of functional groups, making it a versatile tool for the synthesis of complex molecules. For instance, Suzuki-Miyaura coupling of unprotected ortho-bromoanilines with various boronic esters has been successfully demonstrated, yielding ortho-substituted anilines which are important pharmacophores. nih.gov This indicates that this compound or its ester derivatives could be coupled with different boronic acids to introduce new aryl, heteroaryl, or alkyl substituents at the 2'-position of the aniline ring.

Buchwald-Hartwig Amination: The bromo-substituent can also be replaced with a nitrogen-based nucleophile through the Buchwald-Hartwig amination reaction. libretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds by reacting the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgorganic-chemistry.orgnih.govamazonaws.comresearchgate.net This reaction would transform this compound into a derivative containing a new amino group at the 2'-position, leading to the formation of a diamine scaffold.

Cyclization Reactions and Heterocyclic Compound Formation

The bifunctional nature of this compound, possessing both a carboxylic acid and a secondary amine, makes it an excellent precursor for the synthesis of various fused heterocyclic compounds.

Quinazolinones are a class of heterocyclic compounds with a wide range of pharmacological activities. researchgate.netrsc.orgmdpi.comnih.gov One of the classical methods for synthesizing quinazolinones is the condensation of an anthranilic acid derivative with a suitable one-carbon synthon. In the case of this compound, intramolecular cyclization is a plausible route. While direct cyclization might be challenging, it can be envisioned that after amidation of the carboxylic acid group, a subsequent intramolecular cyclization involving the anilino nitrogen and the newly formed amide could lead to quinazolinone derivatives. More commonly, N-acylanthranilic acids are condensed with primary amines to form 2,3-disubstituted 4(3H)-quinazolinones. mdpi.com By analogy, if the anilino nitrogen of this compound is acylated, the resulting N-acyl derivative could undergo cyclization with ammonia (B1221849) or primary amines to yield quinazolinone structures.

Acridone (B373769) Synthesis: The structure of this compound is predisposed to form acridone, a tricyclic heterocyclic compound, through intramolecular cyclization. The Ullmann condensation is a classical method for the synthesis of acridones, which involves the intramolecular cyclization of N-arylanthranilic acids in the presence of a strong acid like sulfuric acid or polyphosphoric acid. scribd.comjocpr.comjuniperpublishers.com Fenamic acid (N-phenylanthranilic acid) can be converted into acridone. wikipedia.org Therefore, it is highly probable that this compound can undergo a similar acid-catalyzed intramolecular cyclization to yield a bromo-substituted acridone. This reaction involves an electrophilic attack of the activated carboxylic acid group onto the aniline ring, followed by dehydration.

Coordination Chemistry: this compound as a Ligand

N-phenylanthranilic acid and its derivatives, collectively known as fenamates, are known to coordinate with various metal ions. sjctni.edunih.govscispace.comnih.govnih.govnih.gov These compounds can act as versatile ligands due to the presence of both a carboxylate group and a secondary amine nitrogen, which can participate in chelation.

Studies on the coordination chemistry of N-phenylanthranilic acid have shown that it can act as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the amino group and the oxygen atom of the carboxylate group. sjctni.edu Metal complexes of N-phenylanthranilic acid with Co(II), Ni(II), and Cu(II) have been synthesized and characterized, with studies suggesting an octahedral geometry for the Co(II) and Ni(II) complexes and a distorted octahedral geometry for the Cu(II) complex. sjctni.edu Silver(I) complexes of N-phenylanthranilic acid have also been reported. scispace.com

Furthermore, other fenamic acid derivatives, such as flufenamic acid, have been shown to form coordination polymers with metal ions like Mn(II). nih.gov The coordination versatility of these related compounds strongly suggests that this compound can also act as a ligand, forming stable complexes with a variety of transition metals. The presence of the bromo-substituent could potentially influence the electronic properties of the ligand and the resulting metal complexes, possibly leading to novel structural and electronic features.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the deprotonated ligand with a metal salt in a suitable solvent. The resulting complexes are often characterized by a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

Organotin(IV) complexes of this compound have been synthesized and structurally characterized. These complexes are typically formed by reacting the ligand with organotin(IV) chlorides. Spectroscopic data, including FT-IR and NMR (1H, 13C, and 119Sn), are crucial for determining the coordination of the ligand to the tin center. bsmiab.org In these complexes, the carboxylate group's oxygen atoms are the primary coordination sites. bsmiab.org Depending on the substituents on the tin atom, different structural geometries, such as trigonal bipyramidal and octahedral, can be achieved. bsmiab.org

| Complex Type | General Formula | Coordination Geometry | Key Spectroscopic Features |

| Diorganotin(IV) | R₂SnL₂ | Octahedral | 1J(119Sn-13C) and θ values from Lockhart's equation confirm geometry. bsmiab.org |

| Triorganotin(IV) | R₃SnL | Trigonal Bipyramidal | 1J(119Sn-1H) and θ values from Lockhart's equation confirm geometry. bsmiab.org |

| L represents the deprotonated 2-(2-bromoanilino)benzoate ligand. |

A variety of transition metal complexes involving ligands similar to this compound have been synthesized and characterized. nih.govamazonaws.com The synthesis of these complexes generally involves the reaction of the ligand with the corresponding metal salt in an alcoholic medium. nih.govrasayanjournal.co.in The resulting complexes are often air-stable microcrystalline solids with high decomposition temperatures. nih.govrasayanjournal.co.in Their solubility varies, with many being insoluble in water but soluble in polar organic solvents like DMF and DMSO. nih.govnih.gov

The characterization of these complexes relies on techniques such as elemental analysis, molar conductance measurements, magnetic susceptibility, and various spectroscopic methods including IR, UV-Vis, and in some cases, X-ray crystallography. amazonaws.comresearchgate.net For instance, the molar conductance measurements of similar complexes in DMSO have indicated their covalent nature. researchgate.net Infrared spectroscopy is particularly useful in determining the coordination mode of the ligand, often showing a shift in the carboxylate stretching frequencies upon complexation. researchgate.net The electronic spectra and magnetic moment data provide insights into the geometry of the complexes, with octahedral and tetrahedral geometries being common. amazonaws.comresearchgate.net

Table of Representative Transition Metal Complexes and Their Properties:

| Metal Ion | Typical Geometry | Color | Key Findings from Characterization |

| Co(II) | Octahedral | - | Coordination through carboxylate oxygen atoms confirmed by IR spectroscopy. researchgate.net |

| Ni(II) | Octahedral | - | Structure elucidated by X-ray crystallography in some cases. amazonaws.com |

| Cu(II) | Octahedral | - | Found to be effective inhibitors of cell proliferation in related studies. nih.gov |

| Zn(II) | Tetrahedral/Octahedral | - | Often exhibit non-electrolytic nature in solution. nih.gov |

| Cr(III) | Octahedral | Dark Brown | High thermal stability observed in thermal analyses. nih.gov |

The synthesis of lanthanide complexes with ligands containing carboxylic acid functionalities, like this compound, has been an area of active research. mdpi.com These complexes are often prepared through methods like solvent evaporation. mdpi.com The resulting complexes can exhibit interesting structural features, such as the formation of dimeric structures. mdpi.com

Characterization of lanthanide complexes involves techniques similar to those used for transition metal complexes, including single-crystal X-ray diffraction, IR and Raman spectroscopy, and thermal analysis. mdpi.com Thermal studies have shown that such complexes can be stable at elevated temperatures, eventually decomposing to form the corresponding lanthanide oxides. mdpi.com

Ligand-Metal Interactions and Coordination Modes

The 2-(2-bromoanilino)benzoate ligand offers multiple potential coordination sites, primarily through the oxygen atoms of the carboxylate group and the nitrogen atom of the secondary amine. The actual coordination mode depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

In the majority of reported complexes, the ligand coordinates to the metal center through the carboxylate group. This can occur in several ways:

Monodentate: One of the carboxylate oxygen atoms binds to the metal center.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring.

Bidentate Bridging: The carboxylate group bridges two different metal centers.

Infrared spectroscopy is a powerful tool for distinguishing between these coordination modes. The separation between the asymmetric (νasym) and symmetric (νsym) stretching frequencies of the COO- group (Δν) can provide information about the coordination mode.

While coordination through the carboxylate group is predominant, the secondary amine nitrogen can also participate in coordination, leading to the ligand acting in a bidentate or even tridentate fashion. rasayanjournal.co.inresearchgate.net The involvement of the nitrogen atom is often inferred from changes in the N-H stretching frequency in the IR spectrum. In some crystal structures of related complexes, the ligand has been observed to act as a tridentate ligand. rasayanjournal.co.in The flexibility in coordination modes allows for the formation of a wide variety of complex structures with different dimensionalities, from mononuclear species to one-dimensional chains and three-dimensional frameworks. nih.govnih.gov

Advanced Spectroscopic Analysis and Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 2-(2-bromoanilino)benzoic acid and its analogs reveals characteristic absorption bands that are instrumental in its identification and structural confirmation. indexcopernicus.comnih.gov The presence of a carboxylic acid group gives rise to a very broad O-H stretching vibration, typically observed in the range of 3000–2550 cm⁻¹. researchgate.net This broadness is a hallmark of the strong intermolecular hydrogen bonding that leads to the formation of cyclic dimers. researchgate.net

Another key feature is the C=O stretching vibration of the carboxylic acid, which presents as a strong and sharp band. researchgate.net In benzoic acid derivatives, this band is typically found between 1680 and 1700 cm⁻¹. researchgate.net For instance, in 2-chlorobenzoic acid, a related compound, this vibration is observed at 1668 cm⁻¹. researchgate.net The N-H stretching vibration of the secondary amine linkage is also a significant diagnostic peak, usually appearing in the region of 3300-3500 cm⁻¹.

The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, providing evidence for the bromine substitution on the anilino ring. indexcopernicus.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

| O-H Stretch (Carboxylic Acid) | 3000–2550 | Broad, Strong | researchgate.net |

| N-H Stretch (Amine) | 3300–3500 | Medium | |

| Aromatic C-H Stretch | >3000 | Medium to Weak | |

| C=O Stretch (Carboxylic Acid) | 1680–1700 | Strong, Sharp | researchgate.net |

| Aromatic C=C Stretch | 1400–1600 | Medium to Weak | |

| C-Br Stretch | <700 | Medium | indexcopernicus.com |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of benzoic acid and its derivatives shows a strong band for the C=O stretching vibration. nih.govresearchgate.net The aromatic ring vibrations also give rise to distinct Raman signals. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) has been employed to obtain enhanced signals for benzoic acid adsorbed on metallic nanostructures, such as silver and gold. researchgate.netornl.gov This technique allows for the detection of minute quantities of the analyte and provides insights into the molecule's orientation and interaction with the metal surface. The Raman-active vibrations of benzoic acid can be clearly identified in the SERS spectrum. researchgate.net Studies on benzoic acid have shown that the characteristic vibrational Raman peak of the carboxyl group disappears at elevated temperatures, indicating a decarboxylation reaction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and three-dimensional structure of this compound in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

The ¹H NMR spectrum of this compound displays a set of signals corresponding to the different types of protons in the molecule. The proton of the carboxylic acid group (COOH) is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. docbrown.infoorgchemboulder.com

The proton of the secondary amine (N-H) also appears as a singlet, with its chemical shift influenced by the solvent and concentration. The aromatic protons on the two benzene (B151609) rings resonate in the region of 6.5-8.5 ppm. orgchemboulder.com The specific chemical shifts and coupling patterns of these aromatic protons provide detailed information about the substitution pattern on each ring. The protons on the benzoic acid ring and the bromoaniline ring will exhibit distinct multiplets due to spin-spin coupling with their neighboring protons. docbrown.info

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Carboxylic Acid (COOH) | >10 | Broad Singlet | docbrown.infoorgchemboulder.com |

| Amine (NH) | Variable | Singlet | |

| Aromatic (Ar-H) | 6.5–8.5 | Multiplets | orgchemboulder.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon of the carboxyl group (C=O) is characteristically found in the downfield region, typically between 165 and 185 ppm. libretexts.org

The aromatic carbons resonate in the range of approximately 110-150 ppm. libretexts.org The carbon atom attached to the bromine (C-Br) will have its chemical shift influenced by the electronegative halogen. Similarly, the carbons attached to the nitrogen and the carboxylic acid group will also show characteristic shifts. The specific chemical shifts of the aromatic carbons can be assigned based on established substituent effects and two-dimensional NMR experiments. fiu.edudocbrown.info

| Carbon Type | Typical Chemical Shift (δ, ppm) | Reference |

| Carboxyl (C=O) | 165–185 | libretexts.org |

| Aromatic (C-Br) | ~110-125 | |

| Aromatic (C-N) | ~140-150 | |

| Aromatic (C-H & C-C) | 110–140 | libretexts.org |

Heteronuclear NMR (e.g., ¹¹⁹Sn NMR for Organotin Complexes)

When this compound is used as a ligand to form organotin complexes, heteronuclear NMR spectroscopy, such as ¹¹⁹Sn NMR, becomes a crucial analytical technique. The ¹¹⁹Sn NMR chemical shift provides direct information about the coordination number and geometry around the tin atom. nih.govnih.gov

For instance, in organotin(IV) complexes, the ¹¹⁹Sn chemical shifts can distinguish between four-, five-, and six-coordinate tin centers. nih.gov The observation of satellite peaks in the ¹H and ¹³C NMR spectra due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes can confirm the coordination of the ligand to the tin atom. mdpi.com For example, the coupling constant ³J(¹¹⁹Sn, ¹H) for the imino proton in Schiff base complexes indicates coordination of the imine nitrogen to the tin. mdpi.com The chemical shift values in ¹¹⁹Sn NMR can propose the coordination number pattern around the tin(IV) atom. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₃H₁₀BrNO₂), the molecular weight is approximately 307.13 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity separated by two m/z units (M⁺˙ and [M+2]⁺˙).

The fragmentation of this compound would likely proceed through several key pathways, based on the fragmentation of similar structures like benzoic acid and its derivatives.

Expected Fragmentation Pathways:

Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion ([M-OH]⁺) at m/z around 290/292.

Loss of a carboxyl group (•COOH): Decarboxylation could occur, resulting in a fragment at m/z around 262/264.

Cleavage of the C-N bond: This could lead to fragments corresponding to the bromoaniline and benzoic acid moieties.

Loss of the bromine atom (•Br): This would result in a fragment at m/z around 228.

For comparison, the mass spectrum of the related compound 2-bromobenzoic acid shows a molecular ion peak and other fragments that can help predict the behavior of the target compound. nist.gov

Table 1: Predicted Mass Spectrometry Data for this compound

| Fragment Ion | Predicted m/z | Description |

| [C₁₃H₁₀⁷⁹BrNO₂]⁺˙ | ~307 | Molecular Ion (M⁺˙) |

| [C₁₃H₁₀⁸¹BrNO₂]⁺˙ | ~309 | Molecular Ion ([M+2]⁺˙) |

| [M-OH]⁺ | ~290/292 | Loss of hydroxyl radical |

| [M-COOH]⁺ | ~262/264 | Loss of carboxyl group |

| [M-Br]⁺ | ~228 | Loss of bromine atom |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The structure of this compound contains multiple chromophores: the benzene rings, the amino group, the carboxyl group, and the bromo substituent. These groups are expected to give rise to characteristic absorption bands in the UV region.

The electronic spectrum of this compound is anticipated to be complex due to the presence of multiple interacting chromophores. The absorption bands in organic molecules are typically due to π → π* and n → π* transitions. rsc.org The benzene rings will exhibit π → π* transitions. The lone pairs on the nitrogen and oxygen atoms will allow for n → π* transitions.

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (λmax) | Associated Chromophore |

| π → π | 200-280 nm | Benzene rings |

| n → π | > 280 nm | C=O (carboxyl), -NH- (amino) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C₁₃H₁₀BrNO₂, the theoretical elemental composition can be calculated. This analysis is crucial for verifying the purity and confirming the empirical formula of a synthesized sample.

The calculated elemental percentages are based on the atomic masses of carbon (C), hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O).

Table 3: Theoretical Elemental Composition of this compound

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon (C) | 12.011 | 13 | 156.143 | 50.85 |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 3.28 |

| Bromine (Br) | 79.904 | 1 | 79.904 | 26.01 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 4.56 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 10.42 |

| Total | 307.132 | 100.00 |

Experimental values obtained from an elemental analyzer for a pure sample of this compound should closely match these theoretical percentages, typically within a ±0.4% deviation.

Structural Elucidation Via X Ray Crystallography

Single Crystal X-ray Diffraction (SC-XRD) Studies of 2-(2-Bromoanilino)benzoic Acid

No published single-crystal X-ray diffraction data for this compound could be located. Such a study would be the first step in confirming its molecular structure in the solid state and would provide essential data, including unit cell dimensions, space group, and atomic coordinates.

Crystal Packing and Intermolecular Interactions

Without a determined crystal structure, the specific arrangement of molecules in the crystal lattice is unknown. Therefore, a definitive analysis of its intermolecular interactions is not feasible.

Hydrogen Bonding Networks (e.g., Carboxylic Acid Dimers, C-H···O Interactions)

While it is highly probable that this compound would form centrosymmetric carboxylic acid dimers via O-H···O hydrogen bonds, a characteristic feature of many benzoic acid derivatives, confirmation and detailed geometric parameters are absent in the literature. researchgate.net Other potential interactions, such as intramolecular N-H···O bonds or weaker C-H···O contacts, cannot be described.

π-π Stacking Interactions in Crystal Lattices

The presence of two aromatic rings in the molecule suggests that π-π stacking interactions could play a role in its crystal packing. However, the nature and geometry of any such interactions remain uncharacterized without crystallographic data.

Computational and Theoretical Investigations of 2 2 Bromoanilino Benzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the properties of molecules. For derivatives of benzoic acid, DFT methods, particularly using the B3LYP functional with various basis sets, have been successfully employed to predict and analyze their molecular characteristics. nih.govresearchgate.net

Geometry Optimization and Electronic Structure Analysis

Theoretical calculations, primarily at the B3LYP level of theory, have been utilized to determine the optimized molecular structure of benzoic acid derivatives. researchgate.netresearchgate.net For related compounds, such as 4-methyl-2-(o-tolylamino)benzoic acid, the optimized geometry reveals a twisted conformation with a significant dihedral angle between the aromatic rings due to steric hindrance. nih.gov In the case of 2-(2-nitroanilino)benzoic acid, the aromatic rings are oriented at a dihedral angle of 50.6 (1)°. nih.gov This twisting is a common feature in such substituted benzoic acids and influences their crystal packing and intermolecular interactions.

The electronic structure of these molecules is characterized by the distribution of electron density and the nature of their chemical bonds. For instance, in 2-[(2,3-dimethylphenyl)amino]benzoic acid, analysis of the electronic structure has been performed to understand the charge distribution across the molecule. nih.gov The presence of electron-withdrawing or electron-donating groups significantly impacts the electronic properties and reactivity of the benzoic acid moiety. mdpi.com

| Compound | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| 2-(2-Nitroanilino)benzoic acid nih.gov | Dihedral Angle (Cg1/Cg2) | 50.6 (1)° | - |

| N-H⋯O Bond Length | 2.636 (3) Å | - | |

| 4-Methyl-2-(o-tolylamino)benzoic acid nih.gov | Dihedral Angle (Aromatic Rings) | 50.86 (5)° | - |

| O-H⋯O Hydrogen Bond | Present in Dimer | - | |

| 2-[(2,3-Dimethylphenyl)amino]benzoic acid nih.gov | - | Calculations performed | - |

Vibrational Frequency Calculations and Spectral Simulations

Vibrational spectroscopy, including FT-IR and FT-Raman, is a powerful technique for identifying functional groups and understanding the vibrational modes of a molecule. DFT calculations are frequently used to compute the harmonic vibrational frequencies, which are then compared with experimental spectra. nih.govindexcopernicus.com For accurate comparison, calculated frequencies are often scaled to account for anharmonicity and other theoretical approximations. nih.govresearchgate.net

For various substituted benzoic acids, detailed vibrational assignments have been made by combining experimental data with theoretical calculations. nih.govindexcopernicus.com For example, the characteristic C=O stretching vibration in benzoic acid derivatives is typically observed in the range of 1650-1680 cm⁻¹ in both IR and Raman spectra. indexcopernicus.com The positions of other vibrational bands, such as C-H, N-H, and O-H stretching and bending modes, are also well-predicted by DFT calculations, aiding in the complete vibrational analysis of the molecule. indexcopernicus.comesisresearch.org

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT) |

|---|---|---|---|

| C=O Stretch | 1655 | 1652 | 1672 |

| C-H Stretch (phenyl) | - | 3121 | 3065 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.comossila.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.comlibretexts.org

The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For many organic molecules, including benzoic acid derivatives, the distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attacks. researchgate.netactascientific.com For instance, in many benzoic acid derivatives, the HOMO is often localized on the aniline (B41778) ring, while the LUMO is distributed over the benzoic acid moiety, indicating the flow of charge during electronic transitions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of a molecule. researchgate.netuba.ar This method analyzes the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energies. uba.arresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP surface displays the electrostatic potential, with different colors representing regions of varying electron density. Red and yellow areas indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor) and are prone to nucleophilic attack. researchgate.netresearchgate.net

For benzoic acid derivatives, MEP maps typically show that the most negative potential is located around the carbonyl oxygen atom, making it a primary site for electrophilic attack. researchgate.netresearchgate.net The regions around the hydrogen atoms, particularly the acidic proton of the carboxylic group, exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Quantum Mechanical Studies of Reactivity and Stability

Quantum mechanical studies provide a deeper understanding of the factors governing the reactivity and stability of molecules. researchgate.net For benzoic acid derivatives, these studies often involve the calculation of various reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and electrophilicity index. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to calculate the excited state properties of molecules, such as their electronic absorption spectra. nih.govresearchgate.net It is an extension of Density Functional Theory (DFT), a common method for determining the electronic ground state of many-body systems. researchgate.netmdpi.com TD-DFT is particularly valuable for predicting how a molecule will interact with light, which is crucial for understanding its photophysical and photochemical characteristics. nih.gov

For 2-(2-Bromoanilino)benzoic acid, a TD-DFT study would involve optimizing the molecule's geometry and then calculating the vertical excitation energies and corresponding oscillator strengths. These calculations would predict the wavelengths of maximum absorption (λmax) in its UV-visible spectrum. Molecular orbital analysis of the primary electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition, would reveal their nature, for example, whether they are π→π* or n→π* transitions. nih.gov A molecular orbital analysis of benzoic acid derivatives has previously revealed a πσ* feature in their low-lying transitions. nih.gov

Table 1: Performance of Selected XC Functionals for Benzoic Acid Derivatives

| Functional | Type | Mean Absolute Deviation (eV) vs. EOM-CCSD |

|---|---|---|

| CAM-B3LYP | Range-separated hybrid | ~0.20 |

| ωB97XD | Range-separated hybrid | ~0.20 |

| LC-ωPBE | Range-separated hybrid | ~0.20 |

| M06-2X | Meta-GGA hybrid | ~0.20 |

| B2PLYPD | Double hybrid | ~0.20 |

(This table is illustrative, based on data for other benzoic acid derivatives, to show the typical performance of different functionals. nih.gov)

In Silico Mechanistic Studies and Drug-Target Profiling (Focus on Interaction Mechanisms)

In silico methods are instrumental in modern drug discovery for identifying potential biological targets and elucidating the mechanisms of interaction between a small molecule and a protein. nih.gov These computational approaches can significantly streamline the drug development process by predicting binding affinities and interaction modes before undertaking more resource-intensive experimental assays. nih.govchemrxiv.org

Ligand-Protein Interaction Modeling

Ligand-protein interaction modeling, primarily through molecular docking, predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a protein target. nih.govresearchgate.net This technique involves placing the ligand (e.g., this compound) into the binding site of a target protein and using a scoring function to estimate the strength of the interaction, often reported as a binding energy in kcal/mol. researchgate.netmdpi.com

The process begins with obtaining the three-dimensional structures of both the ligand and the target protein, which can be determined experimentally (e.g., via X-ray crystallography) or predicted using homology modeling. biointerfaceresearch.com The ligand is then "docked" into the protein's active site, and various possible conformations are evaluated. biointerfaceresearch.com

Analysis of the resulting docked pose reveals the specific non-covalent interactions that stabilize the complex. These can include:

Hydrogen bonds: Crucial for specificity and binding affinity.

Hydrophobic interactions: Often the main driving force for binding.

Halogen bonds: The bromine atom on this compound could potentially form a halogen bond with an electron-rich atom (like oxygen or sulfur) in the protein's active site, a type of interaction increasingly recognized for its importance in drug-target binding. nih.gov

For example, a study on a different benzoic acid derivative, (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, used in silico analysis to identify its potential as an antibacterial agent by targeting enzymes like DNA gyrase. mdpi.comnih.gov Similarly, molecular docking studies of other benzoic acid derivatives have been used to screen for inhibitors of targets like SARS-CoV-2 main protease nih.gov and carbonic anhydrase. researchgate.netresearchgate.netfrontiersin.org

Enzyme Inhibition Mechanistic Pathways (e.g., Fatty Acid Biosynthesis Inhibition)

Computational studies can provide detailed insights into how a compound like this compound might inhibit an enzyme. One critical pathway in many pathogens is fatty acid biosynthesis (FAS), which is essential for building cell membranes and is a validated target for antimicrobial drugs. nih.govnih.gov The FAS-II system, found in bacteria, consists of several discrete enzymes that are attractive targets for new inhibitors. nih.gov

In silico modeling can be used to investigate the binding of this compound to enzymes within the FAS pathway, such as β-ketoacyl-ACP synthase (e.g., FabH, FabB) or β-ketoacyl-ACP reductase (FabG). nih.gov A molecular docking simulation would place the compound into the active site of a FAS enzyme to determine its binding mode and affinity.

For instance, the catalytic mechanism of FabG involves the binding of the NADPH cofactor, followed by the substrate, which forms hydrogen bonds with key residues like Ser138 and Tyr151. nih.gov A potential inhibitor could interfere with this process by:

Competitive Inhibition: Binding directly to the active site and preventing the natural substrate or cofactor from binding. Docking studies can show if the inhibitor occupies the same space and forms interactions with the same key residues.

Allosteric Inhibition: Binding to a site other than the active site, inducing a conformational change in the enzyme that reduces its catalytic efficiency.

The presence of the bromoaniline and benzoic acid moieties in this compound provides functional groups that could form specific interactions within an enzyme's active site, potentially leading to inhibition. For example, the carboxylic acid group could act as a hydrogen bond donor and acceptor, while the aromatic rings could engage in hydrophobic and π-stacking interactions.

Table 2: Key Enzymes in the Bacterial FAS-II Pathway and Potential Inhibitor Interactions

| Enzyme | Function in Pathway | Potential Inhibitory Mechanism | Key Interactions to Investigate via Docking |

|---|---|---|---|

| FabH | Initiates fatty acid synthesis (condensation) | Competitive binding at the active site | Hydrogen bonds with catalytic triad (B1167595) residues, hydrophobic interactions |

| FabG | Reduces β-ketoacyl-ACP to β-hydroxyacyl-ACP | Competitive binding at substrate or NADPH site | Hydrogen bonds with Tyr and Ser residues, halogen bonding |

| FabI | Reduces enoyl-ACP | Competitive binding at substrate or NADH/NADPH site | Interactions with the cofactor binding pocket |

(This table outlines potential targets and interaction types for a hypothetical inhibitor within the FAS-II pathway, based on known mechanisms. nih.gov)

Advanced Research Applications and Methodological Contributions

Role as a Building Block in Complex Organic Synthesis

The primary role of 2-(2-Bromoanilino)benzoic acid in complex organic synthesis is as a precursor to acridone (B373769) derivatives. Acridones are a class of heterocyclic compounds whose fused tricyclic framework is present in many natural products and synthetic molecules with significant biomedical potential, including antiviral and antitumor agents. arkat-usa.org

The synthesis of the acridone core from this compound follows a well-established two-step process. First, the precursor itself, an N-phenylanthranilic acid derivative, is typically synthesized via an Ullmann condensation reaction. tandfonline.comwikipedia.org This reaction involves the copper-catalyzed coupling of an aniline (B41778) (in this case, 2-bromoaniline) with an aryl halide (such as 2-chlorobenzoic acid). wikipedia.orgorgsyn.org Studies have shown that this condensation can be carried out efficiently under various conditions, including using water as a solvent or under microwave irradiation in dry media to achieve high yields rapidly. tandfonline.comresearchgate.nettandfonline.com

Once the N-phenylanthranilic acid is obtained, the second step is an intramolecular cyclization to form the 9(10H)-acridone skeleton. arkat-usa.orgjuniperpublishers.com This cyclodehydration is most commonly achieved by treatment with strong acids like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus pentoxide, which act as both catalyst and dehydrating agent. orgsyn.orgjocpr.comresearchgate.net The reaction proceeds through an intramolecular Friedel-Crafts-type acylation, where the carboxylic acid group of the benzoic acid ring acylates the aniline ring. arkat-usa.org The bromine substituent on the aniline ring can influence the regioselectivity of this cyclization and serves as a handle for further functionalization of the final acridone product.

Recent advancements have focused on developing milder and more efficient cyclization methods. For instance, an iron(II)-catalyzed intramolecular acylation has been reported, offering a more sustainable alternative to traditional strong acid methods. arkat-usa.orgarkat-usa.org

| Reaction Step | Catalyst/Reagent | Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Ullmann Condensation (Precursor Synthesis) | Copper powder | Aniline, o-chlorobenzoic acid, K₂CO₃, reflux | 82-93% | orgsyn.org |

| Ullmann Condensation (Precursor Synthesis) | Copper sulfate | Microwave (240 W), 90 seconds, dry media | 98% | researchgate.net |

| Cyclization (Acridone Formation) | H₂SO₄ | Heated on boiling water bath, 4 hours | High | orgsyn.org |

| Cyclization (Acridone Formation) | Polyphosphoric acid (PPA) | 100°C, 1 hour reflux | Not specified | juniperpublishers.com |

| Cyclization (Acridone Formation) | Fe(OTf)₂ / DCME | DCM, reflux | Good to excellent | arkat-usa.orgarkat-usa.org |

Design and Development of New Ligand Systems for Catalysis

The structural features of this compound and its derivatives make them promising candidates for the design of new ligand systems for catalysis. The parent molecule, N-phenylanthranilic acid, can act as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the secondary amine and an oxygen atom of the carboxylate group. sjctni.edu This chelation can form stable metal complexes with various transition metals like Co(II), Ni(II), and Cu(II). sjctni.edu The resulting complexes have been shown to possess octahedral or distorted octahedral geometries. sjctni.edu

The acridone framework, synthesized from this compound, is also an attractive scaffold for ligand development. arkat-usa.org Acridine-based pincer ligands, for example, have demonstrated unique reactivity in sustainable catalytic processes, such as (de)hydrogenation reactions. nih.gov These ligands can coordinate to a metal center in a tridentate fashion, creating a rigid and well-defined coordination sphere that can facilitate specific catalytic transformations. nih.gov

Furthermore, the bromine atom in this compound provides a site for post-synthetic modification. This allows for the introduction of other functionalities, such as phosphine (B1218219) groups, which are common in catalyst design. The development of such ligands can lead to novel catalysts for a range of reactions, including cross-coupling reactions, hydrogenations, and oxidations. nih.govwalshmedicalmedia.com For instance, rhodium complexes with N-phenylanthranilic acid ligands have been utilized as catalysts for hydrogenation. walshmedicalmedia.com The combination of the rigid N-phenylanthranilic acid backbone with the electronic and steric properties of the bromine substituent offers a tunable platform for creating ligands with tailored catalytic activities.

Materials Science Applications (e.g., Metal-Organic Frameworks Precursors)

In the field of materials science, functionalized benzoic acids are crucial building blocks for the synthesis of Metal-Organic Frameworks (MOFs). nih.govacs.org MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, resulting in porous structures with high surface areas. nih.govsci-hub.st These properties make them highly valuable for applications in gas storage, separation, catalysis, and drug delivery. nih.govnih.gov

While direct use of this compound as a linker in a reported MOF is not explicitly detailed, its structural characteristics make it a highly suitable precursor. The carboxylic acid group is the primary functionality for linking to metal centers to form the framework. nih.gov The presence of additional functional groups on the ligand, such as the bromo and anilino groups in this compound, can be used to tune the properties of the resulting MOF. researchgate.net

Functional groups can influence the MOF's pore size, shape, and surface chemistry, which are critical for its performance. researchgate.netrsc.org For example, nitrogen-containing groups can enhance the affinity for certain molecules like CO₂, and halogen atoms can serve as sites for post-synthetic modification of the MOF. sci-hub.stresearchgate.net The synthesis of MOFs often involves solvothermal methods where the metal precursor and the organic linker are heated in a solvent. nih.gov The choice of linker is critical in designing MOFs with desired functionalities, and bromo- and amino-functionalized benzoic acids are recognized as valuable components in this "designer" approach to materials synthesis. nih.govchemscene.com

Interdisciplinary Research Integrating Spectroscopy and Computation

The detailed characterization of molecules like this compound is often achieved through an interdisciplinary approach that combines experimental spectroscopic techniques with computational methods. researchgate.netnih.gov This synergy provides a comprehensive understanding of the molecule's geometric and electronic structure.

Experimental techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are used to identify the functional groups and elucidate the connectivity of the molecule. researchgate.netresearchgate.net In N-phenylanthranilic acid derivatives, FT-IR spectra typically show characteristic absorption bands for the N-H and C=O stretching vibrations. jocpr.comsjctni.edu For instance, the C=O stretch of the acid group is observed around 1682 cm⁻¹, which shifts upon coordination to a metal ion. sjctni.edu ¹H NMR spectroscopy provides information on the chemical environment of the protons, with the N-H proton often appearing as a broad singlet. researchgate.net

To complement these experimental findings, computational methods, particularly Density Functional Theory (DFT), are widely employed. researchgate.netnih.gov DFT calculations can predict the optimized molecular geometry, vibrational frequencies, and NMR chemical shifts of the compound. researchgate.net Comparing the calculated spectra with the experimental data helps to validate the proposed structure and provides a more detailed assignment of the spectral bands. researchgate.netnih.gov Furthermore, DFT can be used to calculate frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and electronic properties. researchgate.net This integrated approach is essential for rationalizing the behavior of this compound in the applications described above and for designing new molecules with desired properties.

| Technique | Functional Group | Observed Frequency/Shift | Comment | Reference |

|---|---|---|---|---|

| FT-IR | N-H stretch | ~3300 cm⁻¹ | Frequency shifts upon coordination to a metal. | sjctni.edu |

| FT-IR | C=O stretch (acid) | ~1682 cm⁻¹ | Shifts to lower frequency in metal complexes (~1658 cm⁻¹). | sjctni.edu |

| FT-IR | C=O stretch (acridone) | ~1635 cm⁻¹ | Characteristic for the cyclized product. | jocpr.com |

| ¹H NMR | N-H proton | δ ~9.3 ppm (broad singlet) | Chemical shift can be variable. | researchgate.net |

| ¹H NMR | Aromatic protons | δ ~6.7-8.1 ppm (multiplets) | Complex pattern due to two benzene (B151609) rings. | researchgate.net |

Future Perspectives and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The classical synthesis of 2-(2-bromoanilino)benzoic acid and its analogs often relies on the Ullmann condensation. This method, while foundational, typically requires harsh reaction conditions, such as high temperatures. nih.govmagtech.com.cn The future of its synthesis lies in the development of milder, more efficient, and sustainable methods.

Modern Catalytic Approaches: Recent advancements in catalysis offer promising alternatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have shown great potential for the formation of carbon-carbon bonds under mild conditions. nih.govresearchgate.net Specifically, the development of catalyst systems effective for the coupling of unprotected ortho-bromoanilines is a significant step forward, as it circumvents the need for protection and deprotection steps, making the process more atom-economical. nih.gov

Another promising avenue is the use of copper-catalyzed reactions with improved ligand systems, which can facilitate the Ullmann N-arylation under significantly milder conditions than the traditional methods. nih.govmdpi.com The exploration of novel ligands, including oxalyldiamides, has been a key factor in this "renaissance" of the Ullmann reaction. magtech.com.cn Furthermore, the use of ultrasound irradiation has been shown to dramatically reduce reaction times and increase yields in copper-catalyzed Ullmann condensations of related 2-chlorobenzoic acids. researchgate.net

Innovative Synthetic Strategies: Beyond traditional cross-coupling, emerging strategies like C-H bond activation are being explored. Palladium-catalyzed meta-C-H bromination of aniline (B41778) derivatives, for instance, presents an unconventional approach to introducing functionalities. rsc.org Decarboxylative cross-coupling also represents a viable strategy for creating the biaryl backbone inherent in this compound and its derivatives. nih.gov

The adoption of modern manufacturing techniques such as continuous flow synthesis could also revolutionize the production of this and related compounds. Continuous flow processes offer advantages in terms of safety, scalability, and efficiency, as demonstrated in the synthesis of other complex benzoic acid derivatives. rsc.org The development of one-pot syntheses, as patented for related halo-benzoic acids, further streamlines the production process, reducing waste and cost. google.com

| Synthetic Pathway | Catalyst/Reagent | Key Advantages | Relevant Research |

| Ullmann Condensation | Copper with novel ligands | Milder conditions, improved yields | nih.govmagtech.com.cnmdpi.com |

| Suzuki-Miyaura Coupling | Palladium (e.g., CataXCium A Pd G3) | High functional group tolerance, no need for protecting groups | nih.govresearchgate.net |

| Ultrasound-Assisted Ullmann | Copper/Copper Iodide | Reduced reaction time, increased yields | researchgate.net |

| C-H Bromination | Palladium | Novel regioselectivity | rsc.org |

| Continuous Flow Synthesis | - | Improved safety, scalability, and efficiency | rsc.org |

Design of Advanced Derivatives with Tuned Reactivity

The structural backbone of this compound is a versatile scaffold for the design of new molecules with tailored properties. Future research will focus on creating advanced derivatives for a wide range of applications, particularly in medicinal chemistry and materials science.

The design and synthesis of novel derivatives are often guided by the desired biological activity. For instance, derivatives of 2,5-substituted benzoic acids have been developed as dual inhibitors of anti-apoptotic proteins Mcl-1 and Bfl-1, which are relevant targets in cancer therapy. nih.gov By strategically modifying the substituents on the aromatic rings, researchers can fine-tune the binding affinity and selectivity of these inhibitors.

Similarly, novel benzoic acid derivatives are being investigated as multitarget inhibitors for diseases like Alzheimer's, targeting enzymes such as acetylcholinesterase and carbonic anhydrases. nih.gov The synthesis of quinoline-oxadiazole derivatives from bromo-phenyl precursors has also yielded compounds with significant anticancer and antimicrobial activities. rsc.org These examples underscore the potential of using the this compound core to develop new therapeutic agents. The bromo-substituent, in particular, serves as a convenient handle for further functionalization through cross-coupling reactions, allowing for the introduction of a wide variety of chemical moieties. nih.gov

| Derivative Class | Therapeutic Target/Application | Design Strategy | Relevant Research |

| 2,5-Substituted Benzoic Acids | Anti-apoptotic proteins (Mcl-1, Bfl-1) | Scaffold hopping and substituent modification | nih.gov |

| Methylene-aminobenzoic Acids | Acetylcholinesterase, Carbonic Anhydrases | Multi-target drug design | nih.gov |

| Quinoline-Oxadiazoles | EGFR Tyrosine Kinase, Microbes | Molecular hybridization | rsc.org |

| 2-Aroyl Benzofuran Hydroxamic Acids | Microtubules | Linker modification and isosteric replacement | mdpi.com |

Deeper Mechanistic Insights into Complex Reactions

A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and for the rational design of new reactions. For the synthesis of this compound and its derivatives, deeper insights into the mechanisms of Ullmann and palladium-catalyzed cross-coupling reactions are particularly crucial.

While the Ullmann reaction has been used for over a century, its precise mechanism is still a subject of study. Modern research suggests that the reaction can proceed through various pathways, including oxidative addition-reductive elimination cycles. researchgate.net The role of ligands in stabilizing copper intermediates and facilitating the catalytic cycle is a key area of ongoing investigation. magtech.com.cn

For palladium-catalyzed reactions, mechanistic studies help in understanding the role of the catalyst, ligands, and reaction conditions in determining the efficiency and selectivity of the process. nih.gov Theoretical studies, such as quantum chemical calculations, are becoming increasingly important for elucidating complex reaction pathways. For example, computational studies on the intramolecular N-arylation for the synthesis of benzimidazoles have provided valuable insights into whether the reaction proceeds via a concerted SNAr pathway or other mechanisms. sioc-journal.cn Such computational approaches can be applied to better understand the formation of the N-aryl bond in this compound.

Computational Predictions for Novel Applications

In silico methods are rapidly transforming chemical research by enabling the prediction of molecular properties and biological activities, thereby accelerating the discovery process. For this compound and its potential derivatives, computational modeling offers a powerful tool for exploring new applications.

Molecular docking and other computational screening techniques can be used to predict how novel derivatives might interact with biological targets. This approach has been successfully used to identify promising antidiabetic agents from a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives by modeling their interactions with α-glucosidase and α-amylase. nih.gov Similarly, in silico studies have supported the identification of benzoic acid derivatives from natural sources as potential modulators of the proteostasis network, which is relevant to aging. mdpi.com

Beyond predicting biological activity, computational chemistry can also be used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new compounds, which is a critical step in drug development. nih.gov By identifying potential liabilities early in the design phase, researchers can focus their synthetic efforts on the most promising candidates. As computational power and algorithms continue to improve, the predictive modeling of novel applications for derivatives of this compound will become an increasingly indispensable part of the research and development pipeline.

Q & A

Basic: What synthetic strategies are effective for preparing 2-(2-Bromoanilino)benzoic acid, and how can reaction conditions be optimized?

A common approach involves coupling 2-bromoaniline with a benzoic acid derivative via Buchwald-Hartwig amination or Ullmann-type reactions. Optimization requires careful control of catalysts (e.g., CuI or Pd-based systems), ligands (e.g., 1,10-phenanthroline), and solvent polarity to enhance yield. Microwave-assisted synthesis may reduce reaction times . Purification often employs gradient elution chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures.

Advanced: How can density-functional theory (DFT) predict the electronic properties and regioselectivity of this compound in substitution reactions?

DFT calculations (e.g., B3LYP hybrid functional) model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For bromine substitution, electron density maps and Fukui indices quantify nucleophilic/electrophilic regions. Basis sets like 6-311++G(d,p) paired with solvent models (PCM for polar aprotic solvents) improve accuracy. Validation against experimental NMR and XRD data ensures reliability .

Basic: What analytical techniques are critical for characterizing hydrogen bonding networks in this compound crystals?

Single-crystal X-ray diffraction (SC-XRD) resolves intermolecular interactions, while graph-set analysis categorizes hydrogen bonds (e.g., R₂²(8) motifs). Complementary FT-IR identifies O–H···N and N–H···O stretches. Thermal gravimetric analysis (TGA) assesses stability, correlating with packing efficiency .

Advanced: How should researchers resolve contradictions in spectroscopic data for novel derivatives?

Contradictions (e.g., NMR splitting vs. XRD symmetry) require multi-technique validation:

- XRD : Confirm molecular conformation and crystal packing.

- 2D NMR (COSY, NOESY) : Assign coupling constants and spatial proximities.

- DFT-NMR comparison : Simulate chemical shifts under optimized geometries .

Advanced: What computational tools aid in designing retrosynthetic pathways for structurally complex derivatives?

Retrosynthesis platforms (e.g., Reaxys, Pistachio) prioritize routes based on precursor availability and step efficiency. Template relevance scoring identifies feasible transformations (e.g., Suzuki coupling for biaryl systems). Machine learning models predict reaction feasibility, integrating databases like BKMS_METABOLIC for biocatalytic steps .

Basic: How can researchers mitigate byproduct formation during bromine substitution reactions?

- Temperature control : Lower temperatures reduce radical side reactions.

- Protecting groups : Temporarily block the carboxylic acid moiety to prevent electrophilic aromatic substitution.

- Catalyst screening : Pd/Cu systems with chelating ligands enhance selectivity .

Advanced: What methodologies elucidate the role of non-covalent interactions in stabilizing this compound supramolecular assemblies?

- Hirshfeld surface analysis : Quantifies intermolecular contact contributions (e.g., Br···H interactions).

- DFT-D3 dispersion corrections : Model van der Waals forces in stacking interactions.

- Dynamic light scattering (DLS) : Monitors aggregate formation in solution .

Basic: How should researchers handle solubility challenges during biological assays?

- Co-solvent systems : Use DMSO/water mixtures (<5% DMSO) to maintain compound integrity.

- pH adjustment : Deprotonate the carboxylic acid group (pH > pKa ~4.2) for aqueous solubility.

- Lyophilization : Prepare stable amorphous solid dispersions .

Advanced: What strategies improve resolution in crystallographic studies of low-symmetry derivatives?

- High-flux synchrotron sources : Enhance data quality for weakly diffracting crystals.

- SHELXT dual-space algorithms : Solve phase problems in non-centrosymmetric space groups.

- Twinned refinement : Apply HKL-5 or CrysAlisPro for split lattices .

Advanced: How do substituents on the anilino ring influence the compound’s metabolic stability in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products